molecular formula C21H20O5 B2444527 (Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-79-3

(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2444527
CAS RN: 623117-79-3
M. Wt: 352.386
InChI Key: SGEQBDQUNUQEIO-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various biological and chemical applications, making it a potential candidate for further investigation.

Scientific Research Applications

Alternative to Benzoquinone in Reactions

The compound has been studied as part of research into alternatives to benzoquinone for Fujiwara-Moritani reactions, which are important in the synthesis of complex organic molecules. tert-Butyl perbenzoate, closely related to the compound , serves as a substitute for benzoquinone under mild conditions, enhancing reaction outcomes with the help of cocatalysts like Cu(OAc)2 (Liu & Hii, 2011).

Ligands for Asymmetric Catalysis

Compounds with tert-butyl groups have been used to develop rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands, including structures with tert-butylmethylphosphino groups, demonstrate excellent enantioselectivities and high catalytic activities, proving useful in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Reactivity Studies

Research into the reactivity of similar tert-butyl-containing compounds with homo­phthalic anhydride has shed light on reaction mechanisms and product formation. Such studies provide insights into the complexities of organic reactions, including the influence of sterics and electronics on reaction outcomes (Shablykin et al., 2017).

Synthesis of Aza Analogs

The synthesis of aza analogs of tetrabenzoporphin, involving reactions with compounds structurally related to the tert-butyl-containing compound , illustrates the utility of these compounds in creating complex heterocyclic structures. This research highlights their role in the development of new materials with potential applications in electronics and photonics (Makarova et al., 1989).

Chemosensors for Metal Ions

Research on aroylhydrazone derivatives, which share functional similarities with the compound , has led to the development of fluorescent sensors for highly selective recognition of Zn2+ ions. These findings have implications for environmental monitoring and the detection of metal ions in biological systems (Peng et al., 2011).

properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-17(12-15)25-18(20(16)23)11-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEQBDQUNUQEIO-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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